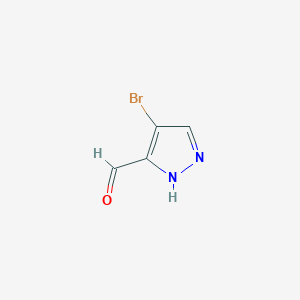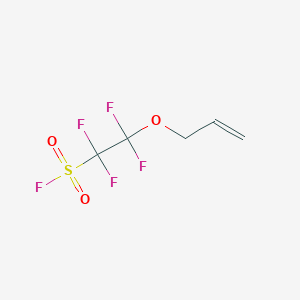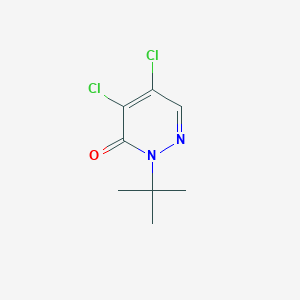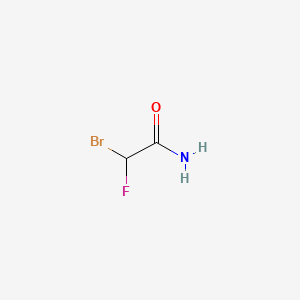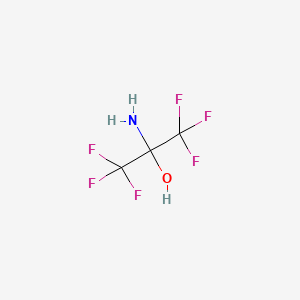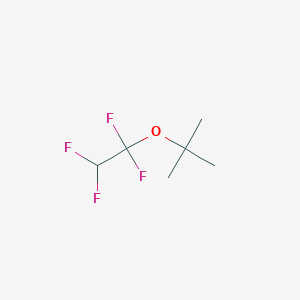
3,4-dihydro-2H-pyran-5-carbaldehyde
Overview
Description
The compound of interest, 3,4-dihydro-2H-pyran-5-carbaldehyde, is a chemical structure that is part of a broader class of organic compounds known as dihydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and one double bond. The specific compound has an aldehyde functional group attached to the fifth carbon of the ring. Dihydropyrans are known for their applications in organic synthesis and pharmaceuticals due to their reactivity and ability to form various derivatives.
Synthesis Analysis
The synthesis of related pyran derivatives has been explored in various studies. For instance, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans was achieved through four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . This method showcases the versatility of pyran derivatives in forming structurally diverse compounds through selective reactions depending on the diketone structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-dihydro-2H-pyran-5-carbaldehyde has been studied using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a pyrazole derivative were investigated, revealing the importance of the carbonyl group and substituted phenyl ring in the molecule's stability and reactivity . These findings can provide insights into the behavior of the carbonyl group in 3,4-dihydro-2H-pyran-5-carbaldehyde.
Chemical Reactions Analysis
Chemical reactions involving pyran derivatives are diverse. The reaction of a benzopyran derivative with 1,2-benzenediamine led to the formation of complex structures as confirmed by X-ray structure analysis . Additionally, tandem reactions of pyrimidine derivatives have been developed to achieve regioselective synthesis of various cores, demonstrating the reactivity of the pyran ring system in different synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives can be influenced by their substituents. For instance, solvatochromic and single crystal studies of a pyrazole derivative showed variations in photophysical properties depending on the solvent's polarity . This suggests that the physical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde could also be significantly affected by its environment and substituents.
Scientific Research Applications
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Methods of Application
The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes .
Results or Outcomes
The synthesis of 2H-Pyrans has led to the development of a number of methods for the construction of the skeleton .
Hydroxyl-Protecting Reagent
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .
Methods of Application
It is used to protect various reactive functional groups .
Results or Outcomes
The use of 3,4-dihydro-2H-pyran-5-carbaldehyde as a hydroxyl-protecting reagent has enabled the synthesis of complex organic molecules .
Olefin Metathesis/Double Bond Migration
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers .
Methods of Application
This process is catalyzed by first and second generation Grubbs’ catalysts. These ruthenium carbene complexes were activated to catalyze the double bond migration by addition of hydride sources, such as NaH or NaBH4 .
Results or Outcomes
The olefin metathesis/double bond migration sequence has been successfully applied to the synthesis of cyclic enol ethers .
Synthesis of gem-Difluorobishomoallylic Alcohols
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used in a titanocene-catalyzed reductive domino reaction to provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
Methods of Application
The reaction involves a titanocene-catalyzed reductive domino reaction .
Results or Outcomes
The reaction has been successfully applied to the synthesis of gem-difluorobishomoallylic alcohols .
Synthesis of Oxygen-Containing Heterocycles
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used in the synthesis of oxygen-containing heterocycles . This synthesis enables a direct introduction of oxygen heterocycles into molecular frameworks .
Methods of Application
The synthesis involves tuning the reactivity of arylpalladium intermediates to enable 5-exo and 6-endo cyclizations of alkynols . These palladium-catalyzed reactions offer a divergent synthesis of oxygen-containing heterocycles .
Results or Outcomes
The synthesis has been successfully applied to the synthesis of oxygen-containing heterocycles .
Synthesis of 6-Fluoro-3,4-dihydro-2H-pyrans
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
3,4-dihydro-2H-pyran-5-carbaldehyde is used in a titanocene-catalyzed reductive domino reaction to provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides . Furthermore, diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .
Methods of Application
The synthesis involves a titanocene-catalyzed reductive domino reaction .
Results or Outcomes
The synthesis has been successfully applied to the synthesis of 6-fluoro-3,4-dihydro-2H-pyrans .
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVSCJTMPYTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371165 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
CAS RN |
25090-33-9 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



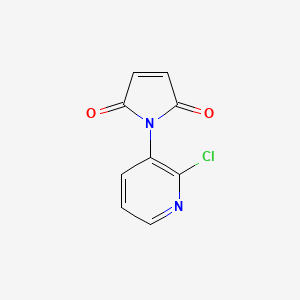


![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

